2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol
CAS No.:
Cat. No.: VC17833063
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol |
| Standard InChI | InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3 |
| Standard InChI Key | PGHGJFPYRJFWGG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1O)C(C(C)C)N)Br |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s IUPAC name, 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol, reflects its branched alkylamino side chain and substituted phenolic ring. Key structural attributes include:
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Phenolic core: A benzene ring with hydroxyl (-OH), bromine (-Br), and methyl (-CH₃) groups at positions 1, 4, and 6, respectively.
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Aminoalkyl side chain: A 1-amino-2-methylpropyl group at position 2, introducing chirality and hydrogen-bonding potential.
The Standard InChI string (InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3) confirms its stereochemistry and connectivity. Its planar aromatic system and polar functional groups contribute to a polar surface area of 46 Ų and a logP value of 2.12, suggesting moderate lipophilicity .
Synthesis and Manufacturing
Synthetic routes to 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol typically involve multi-step reactions:
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Bromination: Introducing bromine to a pre-functionalized phenolic precursor under electrophilic substitution conditions.
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Alkylation: Attaching the 2-methylpropylamine side chain via nucleophilic substitution or reductive amination.
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Purification: Chromatographic or recrystallization methods to isolate the target compound.
Industrial-scale production remains limited, but laboratory-scale protocols emphasize MeCN:DMSO solvent mixtures (5:1 to 10:1 ratios) to optimize yield and purity . Suppliers like Enamine US and AA BLOCKS offer the compound at 95–97% purity, with prices ranging from $42 per 100 mg to $3,349 per 25 g .
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular weight | 258.15 g/mol |
| Melting point | Not reported |
| Boiling point | Not reported |
| Solubility | Soluble in DMSO, MeCN |
| Stability | Air-stable at room temperature |
The compound’s hydrogen bond donor/acceptor counts (2/2) and rotatable bond count (0) suggest conformational rigidity, which may enhance binding specificity in biological systems .
Biological Activities and Mechanisms
Preliminary studies highlight its interactions with enzymatic and receptor targets:
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Estrogen receptor modulation: Structural analogs like fulvestrant (CAS 129453-61-8) exhibit anti-estrogenic activity, suggesting potential applications in hormone-responsive cancers .
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Antimicrobial potential: Bromophenols often disrupt microbial cell membranes, though specific data for this compound remain unpublished.
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Kinase inhibition: The aminoalkyl side chain may compete with ATP-binding sites in kinases, a hypothesis requiring validation.
Comparative analyses with 4-bromo-6-hydroxyisoindolin-1-one (CAS 808127-76-6) reveal divergent bioactivity profiles, underscoring the impact of the aminoalkyl substituent .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor in synthesizing kinase inhibitors and hormone antagonists. Its bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification of the aromatic ring.
Chemical Synthesis
Researchers utilize it as a building block in:
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Ligand design: Chelating metal ions via its phenolic oxygen and amino group.
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Polymer chemistry: Incorporating bromine for flame-retardant materials.
Comparison with Structural Analogs
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 2-Amino-4-bromo-6-methylphenol | C₇H₈BrNO | Lacks aminoalkyl side chain |
| 4-Bromo-6-hydroxyisoindolin-1-one | C₈H₆BrNO₂ | Isoindolinone core |
| Fulvestrant | C₃₂H₄₇F₅O₃S | Steroidal structure |
The aminoalkyl chain in 2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol enhances solubility and target affinity compared to simpler bromophenols .
Future Directions and Challenges
While current data are promising, critical gaps persist:
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Toxicological profiles: Acute and chronic toxicity studies are absent.
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Synthetic optimization: Scalable routes requiring fewer steps are needed.
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Target identification: Proteomic studies could elucidate binding partners.
Collaborative efforts between academia and industry will be essential to unlock this compound’s full potential.
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